molecular formula C13H10ClF3N2OS B11018058 2-chloro-5-(propan-2-yl)-N-(2,3,4-trifluorophenyl)-1,3-thiazole-4-carboxamide

2-chloro-5-(propan-2-yl)-N-(2,3,4-trifluorophenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11018058
M. Wt: 334.74 g/mol
InChI Key: CTFZNFXHQVDTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    2-Chloro-5-(propan-2-yl)-N-(2,3,4-trifluorophenyl)-1,3-thiazole-4-carboxamide: is a synthetic organic compound with a complex structure. It belongs to the class of thiazole derivatives.

  • The compound’s systematic name provides information about its substituents and functional groups. Let’s break it down:

      2-Chloro: Indicates a chlorine atom at the 2-position of the thiazole ring.

      5-(propan-2-yl): Refers to an isopropyl group (propan-2-yl) attached at the 5-position.

      N-(2,3,4-trifluorophenyl): Indicates a trifluorophenyl group attached to the nitrogen atom.

      1,3-thiazole-4-carboxamide: Describes the core structure, which consists of a thiazole ring with a carboxamide group (CONH₂) at the 4-position.

  • This compound may have interesting pharmacological properties due to its unique combination of functional groups.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating the reactivity of this compound and designing related derivatives.

      Biology: Studying its interactions with biological targets (enzymes, receptors).

      Medicine: Exploring potential therapeutic applications (e.g., antimicrobial, anticancer).

      Industry: Developing agrochemicals or materials.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins or enzymes due to its structural features (e.g., phenyl ring, thiazole).

      Pathways: Further research is needed to elucidate the exact pathways affected.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of halogen substitution, isopropyl group, and trifluorophenyl moiety sets it apart.

      Similar Compounds:

    Properties

    Molecular Formula

    C13H10ClF3N2OS

    Molecular Weight

    334.74 g/mol

    IUPAC Name

    2-chloro-5-propan-2-yl-N-(2,3,4-trifluorophenyl)-1,3-thiazole-4-carboxamide

    InChI

    InChI=1S/C13H10ClF3N2OS/c1-5(2)11-10(19-13(14)21-11)12(20)18-7-4-3-6(15)8(16)9(7)17/h3-5H,1-2H3,(H,18,20)

    InChI Key

    CTFZNFXHQVDTFP-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C1=C(N=C(S1)Cl)C(=O)NC2=C(C(=C(C=C2)F)F)F

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.